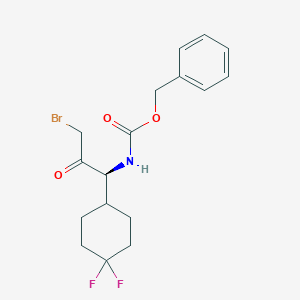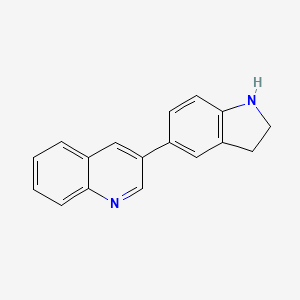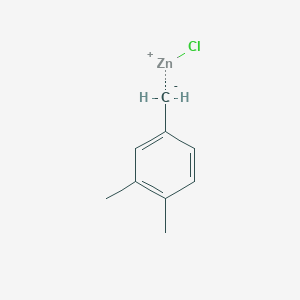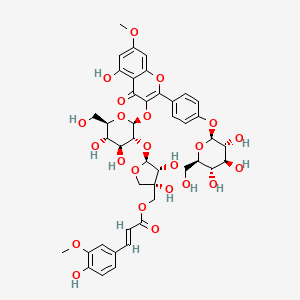
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Difluorination: The difluorination of the cyclohexyl ring can be carried out using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the brominated and difluorinated cyclohexyl compound with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Reduction: Reducing agents (LAH, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Substituted carbamates with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The bromine and difluorinated cyclohexyl groups may enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the bromine and difluorinated cyclohexyl groups.
Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate is unique due to its combination of bromine, difluorinated cyclohexyl, and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H20BrF2NO3 |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
benzyl N-[(1S)-3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl]carbamate |
InChI |
InChI=1S/C17H20BrF2NO3/c18-10-14(22)15(13-6-8-17(19,20)9-7-13)21-16(23)24-11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,21,23)/t15-/m0/s1 |
Clave InChI |
LKBDDCRPOQIEJA-HNNXBMFYSA-N |
SMILES isomérico |
C1CC(CCC1[C@@H](C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F |
SMILES canónico |
C1CC(CCC1C(C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)


![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)
